2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 1021229-19-5
Cat. No.: VC11956195
Molecular Formula: C24H24N4O2S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021229-19-5 |
|---|---|
| Molecular Formula | C24H24N4O2S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H24N4O2S/c1-15-11-16(2)23(17(3)12-15)26-22(29)14-31-24-21-13-20(27-28(21)10-9-25-24)18-5-7-19(30-4)8-6-18/h5-13H,14H2,1-4H3,(H,26,29) |
| Standard InChI Key | BVMGHVVEXONPFA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC)C |
Introduction
Chemical Formula and Molecular Weight
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Molecular Formula: CHNOS
-
Molecular Weight: Approximately 440 g/mol (estimated based on similar compounds)
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. These steps require precise control over reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Intermediate purification using chromatography techniques is often necessary to separate unreacted materials and by-products.
Potential Biological Activities
Compounds with a pyrazolo[1,5-a]pyrazin core are of interest for their potential biological activities, particularly as kinase inhibitors. Kinase inhibitors are therapeutic agents that target specific molecular pathways, often involved in cancer therapy and other diseases where kinase activity is dysregulated.
Mechanism of Action
The mechanism of action for similar compounds primarily involves their role as kinase inhibitors. These compounds can interact with biological targets through various functional groups, potentially leading to enzyme inhibition. For example, the pyrazolo[1,5-a]pyrazin ring may be involved in hydrogen bonding with protein residues during enzyme inhibition.
Research Findings and Applications
While specific research findings on 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide are not available, related compounds have shown promising applications in scientific research. These include potential uses in cancer therapy and other diseases where kinase activity is dysregulated.
Comparison with Similar Compounds
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